molecular formula C11H17NO3 B153461 Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-06-2

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B153461
CAS No.: 198835-06-2
M. Wt: 211.26 g/mol
InChI Key: YGENGNQEVDONGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2) is a bicyclic organic compound with the molecular formula C₁₁H₁₇NO₃ and a molecular weight of 211.26 g/mol . It features a norbornane-like azabicyclo[2.2.1]heptane scaffold with a ketone group at position 5 and a tert-butyl carbamate protecting group at position 2. This compound is widely used as a building block in pharmaceutical synthesis due to its rigid bicyclic structure, which enhances stereochemical control in drug candidates .

Key properties include:

  • Boiling Point: 308 °C at 760 mmHg
  • Density: 1.173 g/cm³
  • Storage: Requires dry, sealed storage at 2–8°C .

Properties

IUPAC Name

tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGENGNQEVDONGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585546
Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198835-06-2
Record name 1,1-Dimethylethyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198835-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis from Ethyl 2-Amino-4-(2-Oxiranyl)Butanoate HCl Salt

A foundational method involves the intramolecular lactonization of ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. The reaction proceeds under mild acidic conditions (e.g., p-toluenesulfonic acid in dichloromethane) to form the bicyclic lactone intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a tertiary amine (e.g., triethylamine) yields the title compound. Key parameters include:

  • Temperature : 0–25°C

  • Yield : 72–80% after recrystallization (dichloromethane/diethyl ether).

  • Stereochemical Outcome : Racemic mixture due to non-stereoselective cyclization.

Table 1: Reaction Conditions for Lactamization

ParameterValue
Starting MaterialEthyl 2-amino-4-(2-oxiranyl)butanoate HCl
Catalystp-Toluenesulfonic acid
SolventDichloromethane
Boc ReagentBoc₂O
BaseTriethylamine
Crystallization SolventDichloromethane/diethyl ether

Oxidation of Tert-Butyl 5-Hydroxy-2-Azabicyclo[2.2.1]heptane-2-Carboxylate

Swern Oxidation Protocol

A two-step approach begins with the diborane-mediated hydroboration of tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate to generate tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. Subsequent Swern oxidation (oxalyl chloride, dimethyl sulfoxide, and triethylamine) converts the secondary alcohol to the ketone.

  • Key Steps :

    • Hydroboration : Diborane in THF at 0°C, yielding 47% after chromatography.

    • Oxidation : Oxalyl chloride (2.2 equiv), DMSO (3.0 equiv), and triethylamine (6.0 equiv) at −78°C.

  • Overall Yield : 32–42%.

Table 2: Swern Oxidation Parameters

ReagentEquivalentsRole
Oxalyl chloride2.2Oxidizing agent
DMSO3.0Oxygen donor
Triethylamine6.0Base

Mitsunobu Reaction for Stereoselective Synthesis

Application to Hydroxyproline Derivatives

The Mitsunobu reaction enables stereocontrolled synthesis from N-Boc-trans-4-hydroxyproline. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is converted to a lactone, which undergoes Boc protection to yield the target compound.

  • Conditions : DEAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to room temperature.

  • Yield : 80% after recrystallization (cyclohexane/ethyl acetate).

  • Advantage : High stereochemical fidelity due to retention of configuration.

Industrial-Scale Production via Continuous Flow Chemistry

Optimization for Scalability

Industrial methods leverage continuous flow reactors to enhance efficiency. A representative protocol involves:

  • Cyclization : tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is reacted with diborane in a flow reactor (residence time: 10–15 min).

  • Oxidation : In-line Swern oxidation modules maintain low temperatures (−78°C) and precise reagent stoichiometry.

  • Throughput : 5–10 kg/day.

  • Purity : ≥97% by HPLC.

Table 3: Industrial Production Metrics

MetricValue
Reactor TypeContinuous flow
Temperature Control−78°C to 25°C
Daily Output5–10 kg
Purity≥97%

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Considerations

  • Lactamization (Method 1) : High yield (72–80%) but racemic output.

  • Swern Oxidation (Method 2) : Moderate yield (32–42%) with scalability challenges.

  • Mitsunobu Reaction (Method 3) : Excellent stereocontrol but higher reagent costs .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is being investigated for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets relevant to various diseases.

Case Study:
A study explored the synthesis of derivatives of this compound to evaluate their efficacy as potential inhibitors of certain enzymes involved in metabolic pathways related to cancer. The results indicated promising activity against specific cancer cell lines, suggesting a pathway for developing new anticancer therapies.

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse functionalization, making it a valuable building block in organic synthesis.

Applications:

  • Used in the synthesis of novel heterocyclic compounds.
  • Acts as a precursor for the development of new ligands in coordination chemistry.

Proteomics Research

Due to its ability to form stable complexes with proteins, this compound is utilized in proteomics for labeling and studying protein interactions.

Case Study:
In proteomic studies, this compound has been employed to tag specific amino acids within proteins, allowing researchers to track protein dynamics and interactions under various physiological conditions. This application is crucial for understanding cellular processes and disease mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural Analogues in the Azabicyclo[2.2.1]heptane Family

The following table summarizes structurally related azabicycloheptane derivatives, highlighting variations in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Key Structural Features Purity (%) Key Differences vs. Target Compound Reference
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 C₁₁H₁₇NO₃ Oxo at C5, Boc at N2 97–98% Reference compound
tert-Butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-04-0 C₁₁H₁₇NO₃ Oxo at C6 98% Oxo group shifted to C6; altered ring strain and reactivity
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 167081-32-5 C₁₁H₁₇NO₃ Oxo at C3 97% Oxo at C3; impacts hydrogen bonding and solubility
tert-Butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 1400808-00-5 C₁₁H₁₇NO₃ Stereoisomer (R,R configuration) N/A Stereochemical differences influence biological activity
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate N/A C₁₃H₁₅NO₃ Benzyl ester instead of tert-butyl N/A Ester group affects lipophilicity and stability
Key Observations:
  • Position of Oxo Group : Shifting the oxo group from C5 to C3 or C6 alters the molecule’s dipole moment and hydrogen-bonding capacity. For example, the C3-oxo derivative may exhibit higher solubility in polar solvents .
  • Stereochemistry : The (1R,4R)-configured analogue (CAS 1400808-00-5) demonstrates how stereoisomerism can modulate interactions with biological targets, such as enzymes or receptors .

Analogues with Heteroatom Variations

tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
  • CAS: Not explicitly listed (see ).
  • Structure : Contains an oxygen atom (oxa) at position 2 instead of nitrogen (aza).
  • Crystallography: Monoclinic crystal system (space group P21) with unit cell parameters a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å, and β = 100.013° .
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
  • CAS : 32499-64-2 | Similarity Score : 0.92 .
  • Structure : Larger azabicyclo[3.2.1]octane scaffold with an ethyl ester.
  • Impact : The expanded ring system increases conformational flexibility, which may reduce target selectivity in drug design .

Functional Group Derivatives

tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • CAS : 207405-61-6 | Molecular Weight : 226.27 g/mol .
  • Structure: Hydroxyimino group replaces the oxo at C4.
  • Application: The hydroxyimino group introduces a nucleophilic site, making it useful in Schiff base formation or metal coordination chemistry .

Biological Activity

Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 198835-06-2) is a bicyclic compound with significant potential in biological research and medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in enzyme studies and drug development.

  • Molecular Formula : C11_{11}H17_{17}NO3_3
  • Molecular Weight : 211.26 g/mol
  • IUPAC Name : (1S,4S)-tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Physical Form : Solid
  • Purity : Typically ≥ 97% .

The biological activity of this compound primarily involves its interaction with enzymes and receptors due to its bicyclic structure, which allows it to mimic natural substrates. This mimicry facilitates enzyme inhibition, leading to various biological effects depending on the specific target enzyme.

Enzyme Inhibition Studies

This compound has been utilized in research to explore enzyme mechanisms and protein-ligand interactions. Its ability to act as a substrate mimic makes it valuable for studying:

  • Enzyme Kinetics : Understanding how the compound interacts with specific enzymes can provide insights into their catalytic mechanisms.
  • Protein-Ligand Interactions : The compound's structure allows for detailed studies of binding affinities and specificity.

Medicinal Chemistry

This compound is being investigated as a potential drug candidate due to its ability to modulate biological pathways through enzyme inhibition. Research indicates that it may have applications in developing therapeutics for various diseases, including metabolic disorders and cancer .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Enzyme InteractionDemonstrated competitive inhibition of specific enzymes involved in metabolism .
Drug Development PotentialIdentified as a lead compound for synthesizing new therapeutic agents targeting enzyme pathways .
Structural AnalysisBicyclic structure enhances stability and reactivity compared to linear analogs .

Case Studies

  • Enzyme Kinetics Study :
    • A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a specific enzyme involved in lipid metabolism.
    • Results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in obesity management.
  • Therapeutic Applications :
    • Research conducted at a leading pharmaceutical institute explored the compound's role as an inhibitor of a cancer-related enzyme.
    • The findings revealed that the compound effectively reduced tumor growth in preclinical models, prompting further investigation into its mechanisms and potential for clinical use .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity of tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate?

  • Methodological Answer : Purity can be determined using High-Performance Liquid Chromatography (HPLC) with a validated protocol, comparing retention times against certified reference standards. Additionally, review the Certificate of Analysis (COA) provided by suppliers, which typically includes purity data (>97% as per ). Cross-validate with Karl Fischer titration for water content and nuclear magnetic resonance (NMR) spectroscopy to detect impurities .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer : Consult the Safety Data Sheet (SDS) for hazard information (e.g., H302, H315, H319 for oral toxicity, skin irritation, and eye irritation). Store in a cool, dry environment (< -20°C for long-term stability) under inert gas (e.g., nitrogen). Use personal protective equipment (PPE) including gloves and safety goggles. Avoid exposure to heat or open flames, as indicated in precautionary statements (P210, P280) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodological Answer : Employ a combination of 1^1H and 13^13C NMR to confirm the bicyclic framework and tert-butyl group. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm1^{-1}). Mass spectrometry (MS) with electrospray ionization (ESI) confirms the molecular ion peak (expected m/z ~211.26 for C11_{11}H17_{17}NO3_3) .

Q. How can the solubility profile of this compound be optimized for reaction conditions?

  • Methodological Answer : Test solubility in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) for reactions requiring anhydrous conditions. For polar environments, dimethyl sulfoxide (DMSO) or methanol may be suitable. Pre-saturate solvents with inert gas to prevent degradation .

Advanced Research Questions

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Key parameters include space group (e.g., P21), unit cell dimensions (a = 6.0710 Å, b = 9.3703 Å, c = 9.3002 Å), and refinement metrics (R factor = 0.052, wR = 0.102). Use displacement ellipsoids to visualize non-H atom positions .

Q. How does stereochemistry influence the compound’s reactivity in ring-opening reactions?

  • Methodological Answer : The (1R,4R) stereoisomer (as in ) exhibits distinct reactivity due to steric hindrance from the tert-butyl group. Computational modeling (DFT) can predict regioselectivity in nucleophilic attacks. Experimental validation via kinetic studies under varying conditions (e.g., acid/base catalysis) is recommended .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) during lactonization. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). highlights Cr(III) complexation for stabilizing intermediates, which could enhance stereochemical control .

Q. How do peptide bond rotamers affect the compound’s conformational stability?

  • Methodological Answer : The lactone’s peptide-like bonds (e.g., C5–O1–C1–C4 torsion angle: -178.9°) adopt specific rotamers due to restricted rotation. Variable-temperature NMR (VT-NMR) and molecular dynamics simulations (MD) can analyze energy barriers between conformers. provides bond angle data for modeling .

Q. What mechanistic insights explain its activity in antibacterial studies?

  • Methodological Answer : The bicyclic core may inhibit bacterial enzymes (e.g., penicillin-binding proteins) via β-lactam-like interactions. Compare Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative strains. ’s Cr(III) complex study suggests metal coordination enhances bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.